
4-Amino-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of an amino group and a thiol group in the triazine ring makes this compound a versatile compound with unique chemical properties.
Mechanism of Action
Target of Action
Triazine derivatives are known to have a wide range of biological activities and can interact with various targets . For instance, some 1,3,5-triazines display antitumor properties and are used clinically to treat lung, breast, and ovarian cancer .
Mode of Action
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that triazine derivatives can affect various biochemical pathways due to their diverse biological activities .
Result of Action
Triazine derivatives are known to have various biological effects, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-1,3,5-triazine-2-thiol serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical properties .
Biology
The compound has been investigated for its biological activities, particularly as an antimicrobial and antifungal agent . A study demonstrated that derivatives of triazine compounds exhibited significant antibacterial activity against several strains of bacteria .
Case Study: Antimicrobial Activity
A recent experiment assessed the efficacy of derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing enhanced antibacterial properties compared to parent compounds .
Medicine
This compound shows promise in medicinal applications, particularly in cancer therapy. It has been explored for its anticancer properties due to its ability to inhibit the growth of cancer cells while maintaining low toxicity towards healthy cells.
Case Study: Anticancer Evaluation
In controlled studies involving K-562 cells (a human leukemia cell line), the compound exhibited significant growth inhibition at submicromolar concentrations . Another study highlighted its potential as a lead compound for developing new anticancer drugs targeting metabolic pathways in cancer cells .
Industrial Applications
In industrial contexts, this compound is utilized in the production of dyes, herbicides, and polymer stabilizers. Its reactivity and stability make it suitable for various applications in coatings and adhesives .
Data Table: Summary of Applications
Field | Application | Example/Case Study |
---|---|---|
Chemistry | Building block for complex compounds | Synthesis of derivatives |
Biology | Antimicrobial agent | Efficacy against E. coli and P. aeruginosa |
Medicine | Anticancer properties | Growth inhibition in K-562 cells |
Industry | Production of dyes and herbicides | Used in coatings and adhesives |
Comparison with Similar Compounds
2-Amino-1,3,5-triazine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4,6-Diamino-1,3,5-triazine: Contains an additional amino group, which alters its chemical properties and reactivity.
2,4-Diamino-1,3,5-triazine: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness: 4-Amino-1,3,5-triazine-2-thiol is unique due to the presence of both an amino and a thiol group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications .
Biological Activity
4-Amino-1,3,5-triazine-2-thiol (C₃H₄N₄S, MW: 128.16 g/mol) is a compound belonging to the triazine family, characterized by its amino and thiol functional groups. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
The biological effects of this compound are primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, modulating enzyme activity.
- Receptor Binding : The compound may influence receptor signaling pathways, potentially leading to altered cellular responses.
- Oxidative Stress Modulation : Its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32.6 µg/mL |
Escherichia coli | 47.5 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
These values suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : In vitro studies have shown that the compound has cytotoxic effects on cancer cell lines such as PSN-1 and BxPC-3 with IC₅₀ values of approximately 78.2 µM and 87.4 µM respectively .
- Apoptosis Induction : Treatment with this compound resulted in morphological changes typical of apoptosis in cancer cells, including chromatin condensation and nuclear fragmentation .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in three-dimensional (3D) cell cultures mimicking in vivo conditions. The results indicated that the compound significantly increased cellular oxygen consumption rates and decreased lactate production in cancer cells, suggesting a shift in metabolic pathways conducive to cancer cell death .
Antioxidant Properties
In another investigation focusing on oxidative stress modulation, this compound demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in treated cells compared to control groups. This suggests potential applications in diseases characterized by oxidative stress .
Properties
IUPAC Name |
6-amino-1H-1,3,5-triazine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWWCYYBZFKCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370719 | |
Record name | 4-amino-1,3,5-triazine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36469-86-0 | |
Record name | 6-Amino-1,3,5-triazine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36469-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-1,3,5-triazine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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